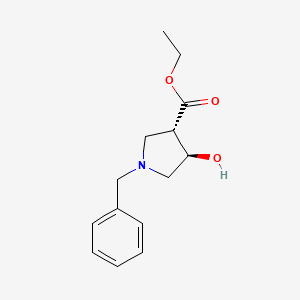
Ethyl (3S,4R)-1-benzyl-4-hydroxypyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3S,4R)-1-benzyl-4-hydroxypyrrolidine-3-carboxylate is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is substituted with a benzyl group, a hydroxyl group, and an ethyl ester group. The stereochemistry of the compound is defined by the (3S,4R) configuration, indicating the specific three-dimensional arrangement of the substituents around the pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3S,4R)-1-benzyl-4-hydroxypyrrolidine-3-carboxylate typically involves the enantioselective reduction of N-benzyl 4-substituted glutarimides. This process employs an oxazaborolidine catalyst derived from cis-1-amino-indan-2-ol, which facilitates the reduction with moderate yield and excellent enantioselectivity . The reaction conditions often include the use of solvents like dichloromethane and temperatures maintained at low levels to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce tert-butoxycarbonyl groups into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl (3S,4R)-1-benzyl-4-hydroxypyrrolidine-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Scientific Research Applications
Ethyl (3S,4R)-1-benzyl-4-hydroxypyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral catalysts.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It is a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Mechanism of Action
The mechanism of action of Ethyl (3S,4R)-1-benzyl-4-hydroxypyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For instance, the hydroxyl group can form hydrogen bonds with active site residues, while the benzyl group provides hydrophobic interactions that stabilize the compound within the binding pocket .
Biological Activity
Ethyl (3S,4R)-1-benzyl-4-hydroxypyrrolidine-3-carboxylate, identified by CAS number 849935-77-9, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H19NO3
- Molecular Weight : 249.306 g/mol
- LogP : 0.98 (indicating moderate lipophilicity)
- Physical State : Solid with a melting point around 51-52 °C .
This compound exhibits its biological activity primarily through its interaction with various molecular targets involved in cellular signaling pathways. Notably, it has been studied as a potential inhibitor of the von Hippel-Lindau (VHL) protein complex, which plays a crucial role in the regulation of hypoxia-inducible factors (HIFs). The stabilization of HIFs under hypoxic conditions can lead to the activation of genes involved in angiogenesis and metabolic adaptation .
Anticancer Properties
Research indicates that compounds similar to this compound can inhibit tumor growth by modulating the VHL-HIF pathway. Specific studies have demonstrated that these compounds can lower the dissociation constants (Kd) for VHL interactions with HIFs, enhancing their potential as anticancer agents .
| Compound | Kd (nM) | Log D 7.4 | PPB (%) |
|---|---|---|---|
| This compound | <40 | 0.98 | 90 |
Neuroprotective Effects
In addition to anticancer properties, this compound has shown promise in neuroprotection. Studies suggest that it may reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases .
Case Studies
- In Vivo Studies : A study involving animal models indicated that administration of this compound resulted in a significant reduction in tumor size compared to controls. The mechanism was attributed to enhanced apoptosis in cancer cells and reduced angiogenesis .
- Cell Culture Experiments : In vitro assays demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis. The IC50 values were found to be significantly lower than those for traditional chemotherapeutic agents .
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
ethyl (3S,4R)-1-benzyl-4-hydroxypyrrolidine-3-carboxylate |
InChI |
InChI=1S/C14H19NO3/c1-2-18-14(17)12-9-15(10-13(12)16)8-11-6-4-3-5-7-11/h3-7,12-13,16H,2,8-10H2,1H3/t12-,13-/m0/s1 |
InChI Key |
XWRMKUKCNUYSIV-STQMWFEESA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1CN(C[C@@H]1O)CC2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C1CN(CC1O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















